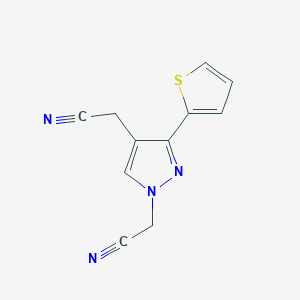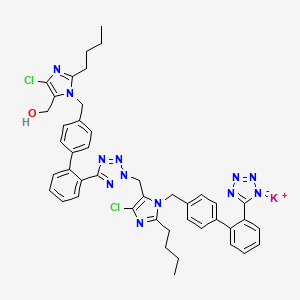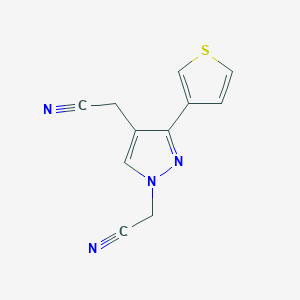![molecular formula C14H8F3NO3S2 B13426319 5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
5-Cyano-5H-dibenzo[b,d]thiophenium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-5H-dibenzo[b,d]thiophenium triflate is a sulfur-based reagent known for its role in electrophilic cyanation and cyanocyclizations. This compound is particularly valued for its ability to introduce cyano groups into various organic substrates, making it a versatile tool in synthetic organic chemistry .
Vorbereitungsmethoden
The synthesis of 5-Cyano-5H-dibenzo[b,d]thiophenium triflate involves the activation of dibenzo[b,d]thiophene-5-oxide with triflic anhydride (Tf2O) followed by a reaction with trimethylsilyl cyanide (TMSCN). This method is scalable and does not require Lewis acid activation, making it efficient and practical for laboratory and industrial applications .
Analyse Chemischer Reaktionen
5-Cyano-5H-dibenzo[b,d]thiophenium triflate undergoes various types of chemical reactions, including:
Electrophilic Cyanation: This compound is used to introduce cyano groups into electron-rich substrates such as amines, thiols, silyl enol ethers, alkenes, and polyaromatic hydrocarbons.
Cyanocyclizations: It can promote biomimetic cyanocyclization cascade reactions, which are not typically facilitated by other electrophilic cyanation reagents.
Common reagents and conditions used in these reactions include triflic anhydride and trimethylsilyl cyanide. The major products formed from these reactions are cyano-substituted organic compounds, which serve as precursors to amines, amides, aldehydes, carboxylic acids, and nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
5-Cyano-5H-dibenzo[b,d]thiophenium triflate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 5-Cyano-5H-dibenzo[b,d]thiophenium triflate exerts its effects involves the activation of dibenzo[b,d]thiophene-5-oxide with triflic anhydride, followed by the transfer of the cyano group from trimethylsilyl cyanide. This process does not require Lewis acid activation, making it a unique and efficient method for electrophilic cyanation .
Vergleich Mit ähnlichen Verbindungen
5-Cyano-5H-dibenzo[b,d]thiophenium triflate is unique in its ability to promote challenging transformations such as biomimetic cyanocyclization cascade reactions. Similar compounds include:
- N-cyano sulfonamides
- N-cyanobenzotriazole
- N-cyanobenzoimidazole
- Cyanobenziodoxone
These compounds also serve as electrophilic cyanation reagents but often require stronger nucleophiles or additional activation steps, making this compound a more versatile and efficient option .
Eigenschaften
Molekularformel |
C14H8F3NO3S2 |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
dibenzothiophen-5-ium-5-carbonitrile;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H8NS.CHF3O3S/c14-9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
VIKNGIDMXVLCHQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C#N.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)


![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)

![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)


